Home > Products > Screening Compounds P37086 > Avanafil impurity 18
Avanafil impurity 18 -

Avanafil impurity 18

Catalog Number: EVT-13181596
CAS Number:
Molecular Formula: C20H26N4O4
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Avanafil impurity 18 is a process-related impurity identified in the synthesis of avanafil, a phosphodiesterase type 5 inhibitor used primarily for treating erectile dysfunction in men. The presence of impurities in pharmaceutical compounds can affect the efficacy and safety of the final product, making it crucial to study and control these impurities during the manufacturing process. Avanafil itself is recognized for its rapid onset of action and selectivity for phosphodiesterase type 5, which is essential for its therapeutic effects.

Source and Classification

Avanafil impurity 18 is classified as a process-related impurity. It emerges during the synthesis of avanafil, which involves multiple chemical reactions and the use of various reagents. The identification and characterization of this impurity are vital for quality control in pharmaceutical manufacturing, ensuring that it remains within acceptable limits as defined by regulatory bodies.

Synthesis Analysis

Methods and Technical Details

The synthesis of avanafil impurity 18 typically involves several steps, utilizing different reagents under controlled conditions. The primary method for its identification includes ultra-high performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), which allows for precise separation and characterization of impurities.

  1. Reagents: Commonly used reagents include ammonium formate and acetonitrile.
  2. Conditions: The synthesis process often requires specific temperature and pressure conditions to optimize yield and purity.
  3. Characterization Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the impurity after synthesis.
Molecular Structure Analysis

Structure and Data

The molecular structure of avanafil impurity 18 has been inferred from studies using liquid chromatography-mass spectrometry (LC-MS). The exact structural formula is often complex due to the nature of impurities, but it typically retains some characteristics similar to avanafil itself.

  • Molecular Formula: The specific molecular formula for avanafil impurity 18 is not universally defined in the literature but can be derived from its synthesis pathway.
  • Spectroscopic Data: Structural confirmation often involves detailed analysis through NMR and MS, providing insight into the molecular framework and functional groups present.
Chemical Reactions Analysis

Reactions and Technical Details

Avanafil impurity 18 can undergo various chemical reactions, including:

  • Oxidation: This may occur during various stages of synthesis or storage.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution Reactions: These are critical during the synthesis process, affecting how the impurity forms alongside the desired product.

The reactions are typically monitored using chromatographic techniques to ensure that they do not lead to unacceptable levels of impurities in the final pharmaceutical product.

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of avanafil impurity 18 may include:

  • Appearance: Typically a solid or crystalline form depending on its purity.
  • Solubility: Solubility characteristics are essential for understanding how it behaves in formulations.

Chemical properties would include reactivity with other substances, stability under various conditions, and potential degradation pathways.

Applications

Scientific Uses

Avanafil impurity 18 is primarily studied within pharmaceutical research contexts, particularly concerning:

  • Quality Control: Ensuring that impurities remain within acceptable limits as per regulatory guidelines.
  • Stability Studies: Understanding how impurities might affect the stability of avanafil formulations over time.
  • Regulatory Compliance: Meeting requirements set forth by agencies such as the Food and Drug Administration (FDA) regarding acceptable levels of impurities in pharmaceutical products.

The ongoing research surrounding avanafil impurity 18 highlights its significance in maintaining drug safety and efficacy standards within the pharmaceutical industry.

Introduction to Avanafil Impurity 18 in Pharmaceutical Research

Avanafil Impurity 18 represents a structurally characterized organic compound that emerges during the synthesis or storage of the active pharmaceutical ingredient (API) avanafil, a phosphodiesterase type 5 (PDE5) inhibitor used in erectile dysfunction treatment. As a specified impurity, its identification, quantification, and control are mandated by global regulatory frameworks (e.g., ICH Q3A/B) to ensure drug safety and efficacy. This impurity exemplifies the critical intersection between synthetic chemistry, analytical methodology, and regulatory compliance in modern pharmaceutical quality assurance. Its study provides essential insights into avanafil's stability profile and manufacturing process robustness.

Nomenclature and Classification of Avanafil Impurity 18 in Regulatory Contexts

Avanafil Impurity 18 is systematically named as ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate, with the molecular formula C₁₅H₁₆ClN₃O₄ and a molecular weight of 337.76 g/mol. It is assigned the CAS Registry Number 330785-99-4 and is commonly referenced under identifiers such as CAT No. AQ-A004727 (AquigenBio) and Ref. ST-EA-CP-A84019 (CymitQuimica) in commercial catalogs [4] [8]. Structurally, it features a pyrimidine core substituted with hydroxyl, carboxylate ester, and 3-chloro-4-methoxybenzylamino groups.

Regulatory classifications define it as a process-related impurity originating from incomplete reactions during avanafil synthesis. Specifically, it arises from the partial hydrolysis or transesterification of avanafil’s precursor intermediates [10]. Per ICH Q3A guidelines, it falls under "Identified Impurity" status once isolated and characterized, necessitating reporting, identification, and qualification thresholds in drug substances. Its control is integral to regulatory submissions like Abbreviated New Drug Applications (ANDAs), where pharmacopeial traceability (USP/EP) may be required [4].

Table 1: Nomenclature and Regulatory Status of Avanafil Impurity 18

PropertyValue
Systematic NameEthyl 4-((3-chloro-4-methoxybenzyl)amino)-2-hydroxypyrimidine-5-carboxylate
CAS Number330785-99-4
Molecular FormulaC₁₅H₁₆ClN₃O₄
Molecular Weight337.76 g/mol
ICH ClassificationIdentified Process-Related Impurity
Pharmacopeial RelevanceReference Standard for ANDA Submissions

Significance of Impurity Profiling in Avanafil Quality Control

Impurity profiling of avanafil, including Impurity 18, is a pharmacopoeial requirement to ensure API purity and batch consistency. Studies detect this impurity at levels of 0.29–1.63% in laboratory batches using gradient Ultra-High Performance Liquid Chromatography (UPLC), underscoring its prevalence as a critical quality attribute [2] [10]. Its control mitigates risks associated with:

  • Process Variability: Residual intermediates or side products formed during condensation reactions involving carbonyldiimidazole (EDCI) and hydroxybenzotriazole (HOBT) agents [3].
  • Stability Concerns: While less prone to degradation than avanafil itself, Impurity 18’s presence may signal suboptimal reaction conditions or purification failures [5].
  • Analytical Method Suitability: Specific UPLC methods using C18 columns (e.g., Waters ACQUITY HSS C18) with mobile phases of ammonium formate/acetonitrile are validated to resolve Impurity 18 from avanafil and co-impurities at detection wavelengths of 239 nm [2] [10].

The establishment of Impurity 18 as a high-purity reference standard (>98%) enables accurate quantification during method validation (specificity, linearity, precision) and routine quality control. This is essential for meeting ICH Q2(R1) validation criteria and ensuring regulatory compliance during commercial batch release [4] [8].

Table 2: Analytical Methods for Detecting Avanafil Impurity 18

Method ParameterConditions
ChromatographyUPLC/HPLC
ColumnWaters ACQUITY HSS C18 (50 × 2.1 mm, 1.8 μm)
Mobile Phase20 mM Ammonium formate (pH 5.0) : Acetonitrile (Gradient)
Detection Wavelength239 nm
Retention Time Range4–8 minutes (method-dependent)
Quantitation Limit<0.05% (Validated per ICH Q2(R1))

Synthesis and Degradation Pathways Leading to Avanafil Impurity 18

Avanafil Impurity 18 is primarily formed through two distinct pathways: synthetic carryover during API manufacturing and hydrolytic degradation under stress conditions.

Synthetic Pathway

In avanafil synthesis, the intermediate M6 (ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylate) undergoes coupling with a pyrimidinylmethyl amine derivative. Impurity 18 forms when this coupling reaction is incomplete, leaving the esterified pyrimidine core unreacted [10]. The reaction sequence involves:

  • Activation of M6 with EDCI/HOBT in dichloromethane.
  • Nucleophilic attack by the amine component.
  • Incomplete reaction or transesterification leading to isolation of the ester intermediate (Impurity 18).

Laboratory synthesis confirms this route, yielding Impurity 18 as a pink solid (mp: 169.4–170.4°C) with a characteristic 1H-NMR profile (DMSO-d₆, 400 MHz): δ 9.42 (s, 1H), 4.92 (s, 1H), 3.82 (s, 3H), 1.29 (t, 3H) [3].

Degradation Pathway

Forced degradation studies reveal that avanafil undergoes hydrolysis under acidic, basic, or neutral conditions, cleaving its amide bond. However, Impurity 18 is more prominently linked to precursor degradation than avanafil itself. The ester group in intermediates leading to avanafil is susceptible to:

  • Acid/Base-Mediated Hydrolysis: Cleavage of the ethyl ester to carboxylic acid derivatives.
  • Transesterification: Solvolysis in ethanolic solutions reforming ethyl esters [5] [7].

Notably, Impurity 18 is stable under oxidative and photolytic conditions but may degrade further under prolonged hydrolysis, forming carboxylic acid analogs. This underscores the necessity for controlled synthesis and storage conditions (low temperature, inert atmosphere) to minimize its formation [4] [8].

Table 3: Formation Pathways and Conditions for Avanafil Impurity 18

PathwayReagents/ConditionsKey Mechanism
Synthetic CarryoverEDCI, HOBT, DCM, Triethylamine, RTIncomplete amidation of ester intermediate
Acid Hydrolysis0.1–1 M HCl, 60–80°C, 24–72 hoursEster hydrolysis or transesterification
Base Hydrolysis0.1–1 M NaOH, 60–80°C, 24–72 hoursSaponification of ester groups

Figure: Proposed Chemical Pathways for Avanafil Impurity 18 Formation

Synthetic Pathway:  M6 Intermediate + EDCI/HOBT → Incomplete Coupling → Impurity 18  Degradation Pathway:  Avanafil Precursor → Hydrolysis (Acid/Base) → Impurity 18 → Further Hydrolysis → Carboxylic Acid  

Properties

Product Name

Avanafil impurity 18

IUPAC Name

ethyl 2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]pyrimidine-5-carboxylate

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H26N4O4/c1-3-28-19(26)17-12-22-20(24-10-4-5-15(24)13-25)23-18(17)21-11-14-6-8-16(27-2)9-7-14/h6-9,12,15,25H,3-5,10-11,13H2,1-2H3,(H,21,22,23)/t15-/m1/s1

InChI Key

CXEUBAJWRXRWMK-OAHLLOKOSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCCC3CO

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC=C(C=C2)OC)N3CCC[C@@H]3CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.